

The Role of ML10302 Hydrochloride in Modulating Cholinergic Pathways: A Technical Guide

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Compound of Interest

Compound Name: ML 10302 hydrochloride

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Abstract

ML10302 hydrochloride is a potent and selective partial agonist of the serotonin 5-HT₄ receptor. Emerging preclinical evidence has highlighted its significant, albeit indirect, effects on cholinergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of ML10302 hydrochloride's mechanism of action, with a specific focus on its influence on cholinergic pathways. This document summarizes key quantitative data, outlines putative experimental protocols based on available literature, and presents visual representations of the underlying signaling cascades and experimental designs. The information collated herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, gastroenterology, and drug development for cognitive and motility disorders.

Introduction

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in a myriad of physiological processes, including cognitive functions, gastrointestinal motility, and autonomic regulation. Dysregulation of cholinergic signaling is implicated in the pathophysiology of numerous disorders, such as Alzheimer's disease and

gastroparesis. Consequently, therapeutic modulation of the cholinergic system remains a significant area of pharmacological research.

ML10302 hydrochloride has been identified as a high-affinity ligand for the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract. Activation of 5-HT4 receptors is known to modulate the release of various neurotransmitters, including acetylcholine. This guide delves into the specific effects of ML10302 hydrochloride on cholinergic pathways, consolidating preclinical findings to provide a detailed understanding of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters reported for ML10302 hydrochloride.

Table 1: In Vitro Receptor Binding and Potency of ML10302 Hydrochloride

Parameter	Value	Receptor/System	Reference
EC50	4 nM	5-HT4 Receptor	[1]
Ki (5-HT4)	1.07 nM	5-HT4 Receptor	[1]
Ki (5-HT3)	730 nM	5-HT3 Receptor	[1]
Selectivity	>680-fold	5-HT4 over 5-HT3	[1]

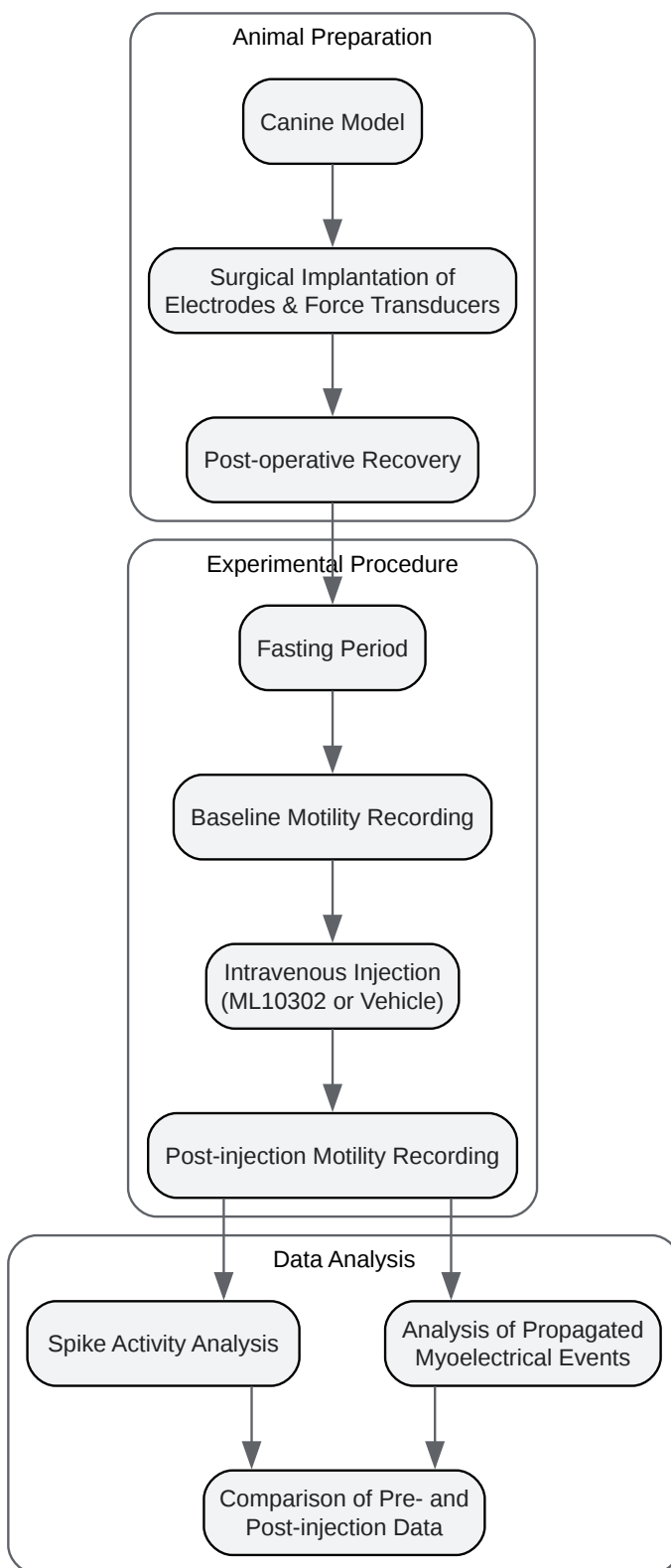
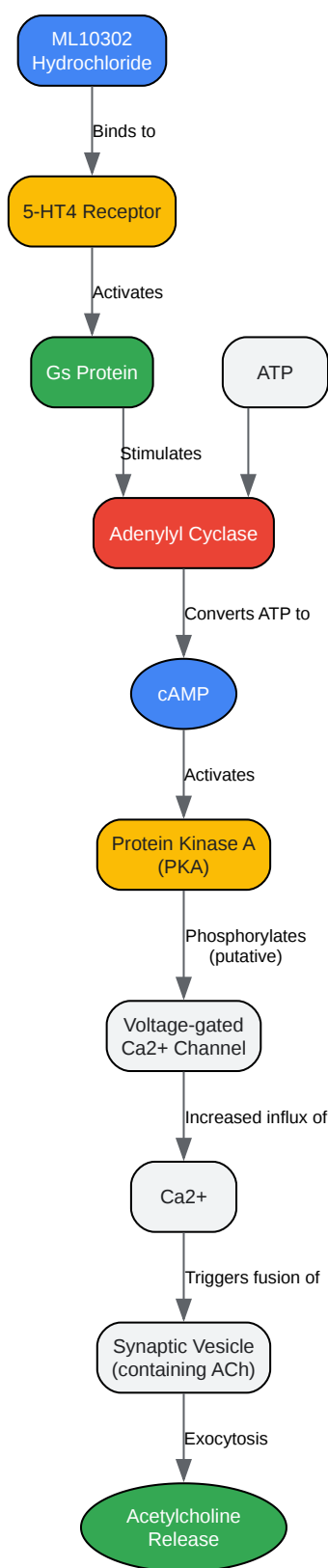
Table 2: Preclinical In Vivo Effects of ML10302 Hydrochloride

Effect	Model	Dosage	Outcome	Reference
Progastrkinetic Effects	Canine model of intestinal motility	35 µg/kg (i.v.)	Increased spike activity and propagated myoelectrical events in the small bowel and colon.	[2]
Cholinergic Dependence	Canine model of intestinal motility with atropine co-administration	100 µg/kg atropine (i.v.)	Suppression of ML10302-induced stimulatory effects.	[2]
sAPPα Level Increase	Animal model of Alzheimer's disease	Not specified	Increased levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex.	[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ML10302 Hydrochloride-Mediated Cholinergic Modulation

ML10302 hydrochloride exerts its influence on cholinergic pathways primarily through the activation of 5-HT₄ receptors located on presynaptic terminals of cholinergic neurons or on adjacent interneurons. The binding of ML10302 to the 5-HT₄ receptor initiates a canonical Gs-protein signaling cascade.



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References

- 1. ML 10302 hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 2. discovery.researcher.life [discovery.researcher.life]
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